molecular formula C12H10Cl2N2O2S B2833181 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 941003-55-0

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2833181
CAS No.: 941003-55-0
M. Wt: 317.18
InChI Key: HQDIUXTYKJTJMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a methyl group attached to a pyridine ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonamides.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the sulfonamide group allows it to form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound can interfere with cellular processes by disrupting protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 3,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • 2-Methyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)benzenesulfonamide
  • 4-Bromo-N-(6-methylpyridin-2-yl)benzenesulfonamide

Uniqueness

2,4-Dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methylpyridine moiety enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-6-5-9(13)7-10(11)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDIUXTYKJTJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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